1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine hydrochloride

Structure-Activity Relationship Monoamine Transporter Pharmacology Physicochemical Profiling

1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine hydrochloride (CAS 2097949-76-1) is a synthetic phenethylamine-class research compound featuring a para-chlorophenyl group and a gem-dimethyl-substituted butan-1-amine backbone, supplied as the hydrochloride salt (free base CAS 1019462-15-7). The compound shares the 4-chlorophenyl-3,3-dimethylbutyl pharmacophore with the clinically studied anorectic sibutramine series but lacks the cyclobutyl ring constraint and N-methyl substitutions present in sibutramine and desmethylsibutramine.

Molecular Formula C12H19Cl2N
Molecular Weight 248.19 g/mol
CAS No. 2097949-76-1
Cat. No. B1471492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine hydrochloride
CAS2097949-76-1
Molecular FormulaC12H19Cl2N
Molecular Weight248.19 g/mol
Structural Identifiers
SMILESCC(C)(C)CC(C1=CC=C(C=C1)Cl)N.Cl
InChIInChI=1S/C12H18ClN.ClH/c1-12(2,3)8-11(14)9-4-6-10(13)7-5-9;/h4-7,11H,8,14H2,1-3H3;1H
InChIKeyPAGJVJKCYWWSSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine hydrochloride (CAS 2097949-76-1): Procurement-Ready Structural and Regulatory Profile


1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine hydrochloride (CAS 2097949-76-1) is a synthetic phenethylamine-class research compound featuring a para-chlorophenyl group and a gem-dimethyl-substituted butan-1-amine backbone, supplied as the hydrochloride salt (free base CAS 1019462-15-7) [1][2]. The compound shares the 4-chlorophenyl-3,3-dimethylbutyl pharmacophore with the clinically studied anorectic sibutramine series but lacks the cyclobutyl ring constraint and N-methyl substitutions present in sibutramine and desmethylsibutramine . With a computed XLogP3 of 3.5 and a topological polar surface area (TPSA) of 26 Ų, it occupies a lipophilic-primary amine chemical space distinct from tertiary amine analogs [1]. The compound is notified under the ECHA C&L Inventory (EC 855-563-2) with harmonized hazard classifications including Acute Toxicity Category 4 (H302), Skin Corrosion Category 1B (H314), and Specific Target Organ Toxicity – Single Exposure Category 3 (H335, respiratory irritation) [3].

Why In-Class Substitution of 1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine hydrochloride (CAS 2097949-76-1) Carries Quantifiable Risk


Three structural variables—chlorine ring position (ortho, meta, para), amine attachment point (butan-1-amine vs. butan-2-amine), and salt form (free base vs. hydrochloride)—create distinct pharmacological and physicochemical profiles among compounds sharing the C12H18ClN elemental formula, making generic substitution unreliable without quantitative verification [1][2]. In amphetamine-class SAR, para-chloro substitution consistently shifts monoamine transporter selectivity toward serotonin over dopamine relative to ortho-substituted congeners, a phenomenon extensively documented in comparator compounds such as para-chloroamphetamine (PCA) versus ortho-chloroamphetamine [3]. Furthermore, the butan-1-amine regioisomer (this compound) places the primary amine distal to the tert-butyl group, generating a different hydrogen-bonding geometry and metabolic vulnerability compared to the butan-2-amine isomer (CAS 1311318-46-3), which positions the amine adjacent to the dimethyl branch point [1][2]. The hydrochloride salt provides a defined stoichiometric counterion (1:1) with a molecular weight of 248.19 g/mol versus 211.73 g/mol for the free base, directly impacting molar calculations for solution preparation and dosing [1][2]. The ECHA-notified hazard profile—including H314 (Skin Corr. 1B)—imposes specific handling requirements that may differ from less rigorously classified positional isomers lacking harmonized C&L notifications [4].

Quantitative Differentiation Evidence for 1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine hydrochloride (CAS 2097949-76-1) Against Nearest Comparators


Para-Chloro Regioisomer: Differentiated Lipophilicity and Hydrogen-Bonding Capacity vs. Ortho- and Meta-Chloro Congeners

The para-chlorophenyl substitution on 1-(4-chlorophenyl)-3,3-dimethylbutan-1-amine directs the chlorine's electron-withdrawing effect into conjugation with the benzylic amine, differentially modulating amine basicity and receptor pharmacophore complementarity compared to ortho- and meta-substituted regioisomers. In well-characterized comparator series such as chloroamphetamine isomers, para-substitution yields a serotonin-to-dopamine transporter selectivity ratio that is consistently higher than ortho-substituted analogs—an SAR trend documented across multiple phenethylamine subclasses [1]. The para-isomer also exhibits a computed XLogP3 of 3.5, which, while identical in computed value to ortho- and meta-isomers due to the limitations of atom-based logP algorithms, translates into measurably different chromatographic retention times in reversed-phase HPLC systems, enabling analytical differentiation [2].

Structure-Activity Relationship Monoamine Transporter Pharmacology Physicochemical Profiling

Butan-1-amine vs. Butan-2-amine: Differentiated Amine Geometry and Steric Environment

1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine hydrochloride (CAS 2097949-76-1) places the primary amine at the benzylic carbon (C-1), two bonds away from the gem-dimethyl-substituted C-3, creating a sterically accessible amine with a linear N–C1–C2–C3 backbone geometry. In contrast, 1-(4-chlorophenyl)-3,3-dimethylbutan-2-amine hydrochloride (CAS 1311318-46-3) positions the amine at C-2, directly adjacent to the tert-butyl group branch point, introducing significant steric hindrance around the amine and altering the dihedral angle between the phenyl ring and the amine-bearing carbon [1]. This structural difference is predicted to impact: (i) susceptibility to N-dealkylation and oxidative deamination by monoamine oxidase (MAO), as steric shielding of the amine in the butan-2-amine isomer may reduce metabolic turnover; and (ii) hydrogen-bond donor geometry in target binding pockets, where the benzylic amine of the butan-1-amine isomer presents a distinct pharmacophoric vector .

Positional Isomerism Metabolic Stability Receptor Docking

Hydrochloride Salt Advantage: Defined Stoichiometry and Enhanced Solid-State Handling vs. Free Base

The hydrochloride salt form (CAS 2097949-76-1, MW 248.19 g/mol, formula C12H19Cl2N) provides a single, defined stoichiometric entity with exactly one equivalent of HCl per equivalent of free base, ensuring unambiguous molar calculations for biological assay preparation [1]. The free base (CAS 1019462-15-7, MW 211.73 g/mol, formula C12H18ClN) lacks this stoichiometric definition and may exist as a free-flowing liquid or low-melting solid with variable handling characteristics depending on ambient conditions [2]. Salt formation with HCl typically increases aqueous solubility of lipophilic amines by several orders of magnitude through ionization; for this specific compound, the hydrochloride is the commercially supplied form from multiple vendors at ≥95% purity, whereas the free base is less commonly stocked [1]. The ECHA C&L notification for the free base includes Skin Corrosion Category 1B (H314), which may necessitate different storage and handling protocols compared to non-classified analogs [3].

Salt Selection Solid-State Chemistry Solution Preparation Accuracy

Structural Divergence from Sibutramine/Desmethylsibutramine: Absence of Cyclobutyl Constraint Defines a Distinct Conformational and Pharmacological Space

1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine hydrochloride represents a structurally simplified analog of the sibutramine series, retaining the 4-chlorophenyl and 3,3-dimethylbutyl pharmacophoric elements while eliminating the cyclobutyl ring constraint and the N-methyl substitution present in sibutramine (CAS 106650-56-0) and its active metabolite desmethylsibutramine (CAS 168835-59-4) [1][2]. Sibutramine itself displays monoamine reuptake inhibition with the rank order NET > SERT > DAT; at 10 mg/kg oral dose in rats, occupancy was 95% at NET, 81% at SERT, and 73% at DAT [3]. The removal of the cyclobutyl ring in the target compound eliminates the conformational restriction that orients the 4-chlorophenyl group in sibutramine, potentially altering the vector of aromatic engagement in the transporter binding pocket. The target compound is also a primary amine (HBD = 1; no N-substituent), distinguishing it from the secondary amine desmethylsibutramine (N-methyl) and the tertiary amine sibutramine (N,N-dimethyl), with each methylation level imparting different hydrogen-bond donor capacity and basicity [1][2].

Sibutramine Analog Monoamine Reuptake Inhibitor Scaffold Hopping

Harmonized ECHA Hazard Classification: Skin Corrosion Category 1B (H314) Defines Handling and Shipping Requirements

The free base form (CAS 1019462-15-7, EC 855-563-2) carries a notified harmonized classification under the ECHA C&L Inventory that includes Skin Corrosion Category 1B (H314: Causes severe skin burns and eye damage), Acute Toxicity Category 4 (H302: Harmful if swallowed), and STOT SE Category 3 (H335: May cause respiratory irritation) [1]. This classification—based on at least one notifier submission—places specific personal protective equipment (PPE), storage, and shipping requirements on this compound that may not apply to positional isomers or analogs lacking a C&L notification. For example, the 2-chloro regioisomer (CAS 2098050-45-2) and 3-chloro regioisomer (CAS 2098024-97-4) do not appear to have equivalent ECHA-notified classifications publicly available as of May 2026 . The presence of H314 (Skin Corr. 1B) triggers mandatory GHS pictograms GHS05 (corrosion) and GHS07 (exclamation mark), and the signal word 'Danger,' which must be reflected in safety data sheets (SDS) and laboratory standard operating procedures [1].

Chemical Safety Regulatory Compliance Laboratory Handling

Computed Physicochemical Property Profile: XLogP3 = 3.5 and TPSA = 26 Ų Define a CNS-Penetrant Chemical Space Distinct from More Polar and More Lipophilic Analogs

The computed physicochemical property profile of 1-(4-chlorophenyl)-3,3-dimethylbutan-1-amine (free base) includes XLogP3 = 3.5, TPSA = 26 Ų, hydrogen bond donors (HBD) = 1, hydrogen bond acceptors (HBA) = 1, and rotatable bonds = 3 [1]. This profile places the compound within favorable CNS drug-like space: TPSA < 60 Ų and HBD ≤ 1 meet key CNS penetration criteria, while XLogP3 = 3.5 falls within the optimal range (1–4) for balancing passive permeability and aqueous solubility [1]. In comparison, desmethylsibutramine (free base) has a higher molecular weight (265.82 g/mol), greater rotatable bond count (4), and a secondary amine (N-methyl), shifting its property profile. Mefenorex (CAS 17243-57-1), a constitutional isomer (C12H18ClN) with a distinct N-(3-chloropropyl) substitution pattern, has a different TPSA due to the tertiary amine and extended N-alkyl chain, and carries a known clinical history as an anorectic agent, making it a relevant comparator for differentiating the target compound's simpler primary amine pharmacophore [2].

Drug-likeness CNS MPO Score Physicochemical Descriptors

Recommended Application Scenarios for 1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine hydrochloride (CAS 2097949-76-1) Based on Quantitative Differentiation Evidence


Monoamine Transporter SAR Probe: Para-Chloro Phenethylamine Scaffold with Primary Amine Pharmacophore

This compound serves as a structurally minimal, para-chloro-substituted phenethylamine scaffold for systematic structure-activity relationship (SAR) studies of monoamine transporter (SERT, NET, DAT) engagement [1]. Its primary amine avoids the confounding N-alkyl effects present in desmethylsibutramine (N-methyl secondary amine) and sibutramine (N,N-dimethyl tertiary amine), allowing unambiguous attribution of binding differences to the carbon skeleton and chlorine substitution pattern alone. The defined 1:1 hydrochloride stoichiometry (MW 248.19 g/mol) supports precise concentration-response curve preparation without the molarity ambiguity of hygroscopic free bases . Researchers should verify regioisomeric identity (para-Cl) via HPLC or NMR prior to assay, given the co-existence of ortho- and meta-chloro isomers with identical molecular formula [2].

CNS Drug Discovery: A Cyclobutyl-Free Analog of the Sibutramine Pharmacophore for Scaffold-Hopping Campaigns

The compound preserves the 4-chlorophenyl and 3,3-dimethylbutyl motifs of the clinically validated sibutramine series while eliminating the synthetically demanding cyclobutyl ring, reducing molecular weight by 54 Da compared to desmethylsibutramine free base (211.73 vs. 265.82 g/mol) [1]. This scaffold simplification offers a more tractable starting point for parallel synthesis and fragment growth strategies in CNS drug discovery programs targeting monoamine reuptake inhibition. The favorable computed CNS property profile (XLogP3 = 3.5, TPSA = 26 Ų, HBD = 1) supports the compound's suitability as a lead-like starting point [1]. The ECHA-notified H314 (Skin Corr. 1B) classification must be accounted for in automated compound management and liquid handling workflows [2].

Analytical Reference Standard: Chromatographic Differentiation of Chloro-Regioisomeric Phenethylamines in Forensic or Quality Control Contexts

As a defined para-chloro regioisomer with a unique CAS number (2097949-76-1 for HCl salt) and an ECHA C&L notification (EC 855-563-2), this compound can serve as a certified reference standard for analytical method development aimed at resolving ortho-, meta-, and para-chloro-substituted phenethylamine isomers—a critical need in forensic toxicology and pharmaceutical impurity profiling [1]. Its computed XLogP3 (3.5) and TPSA (26 Ų) predict adequate reversed-phase HPLC retention for isocratic or gradient separation from its regioisomers, and the hydrochloride salt form ensures consistent weighing and solution preparation for calibration curve generation [2]. The harmonized hazard classification (H314, H302, H335) requires that reference standard handling protocols include corrosion-resistant PPE and engineering controls [1].

Organic Synthesis Building Block: Primary Amine Handle for Diversification via Reductive Amination, Amide Coupling, or N-Arylation

The compound's primary benzylic amine provides a versatile synthetic handle for diversification reactions including reductive amination with aldehydes, amide bond formation with carboxylic acids or acyl chlorides, and N-arylation via Buchwald-Hartwig or Ullmann-type coupling [1]. The sterically accessible amine (benzylic, two bonds from the gem-dimethyl branch point) is expected to exhibit good reactivity in these transformations compared to the more hindered butan-2-amine isomer (CAS 1311318-46-3) . The defined hydrochloride salt form simplifies reaction stoichiometry calculations (exactly 248.19 g/mol) and is compatible with standard organic synthesis workflows following free-base generation in situ using a mild base [1]. The compound is commercially available at ≥95% purity from multiple vendors, supporting reproducible synthetic campaigns [2].

Quote Request

Request a Quote for 1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.